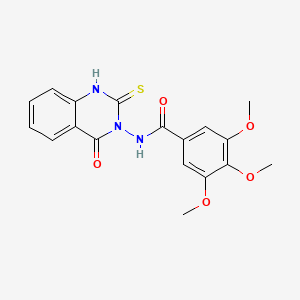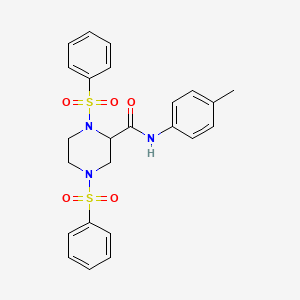
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, BZP has also been studied extensively for its scientific research applications, particularly in the field of neuroscience. In We will also discuss future directions for research on this compound.
Mécanisme D'action
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate acts by binding to and activating the dopamine and serotonin transporters, leading to increased release of these neurotransmitters. It also blocks the reuptake of these neurotransmitters, leading to their prolonged effects. This results in increased stimulation, euphoria, and other effects commonly associated with stimulant drugs.
Biochemical and Physiological Effects:
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It also increases locomotor activity and produces other behavioral effects such as increased sociability and reward-seeking behavior. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to have a similar profile of effects to other stimulant drugs such as amphetamine and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a well-established mechanism of action and has been extensively studied in the literature. However, 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over longer periods of time. It also has some potential for abuse and has been banned in several countries as a recreational drug.
Orientations Futures
There are several future directions for research on 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for certain neurological disorders such as Parkinson's disease and depression. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase dopamine and serotonin release, which could be beneficial for these conditions. Another area of interest is its effects on learning and memory. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to improve memory in some studies, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate on the brain and body, particularly with regards to potential neurotoxicity and other adverse effects.
Méthodes De Synthèse
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate can be synthesized by reacting 1-bromo-4-(3-methylbenzyl)piperazine with butylamine in the presence of a catalyst such as sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. This synthesis method has been well-established in the literature and has been used to produce 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate in large quantities for research purposes.
Applications De Recherche Scientifique
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been studied extensively for its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This makes 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate a useful tool for studying the mechanisms of neurotransmitter release and the effects of these neurotransmitters on behavior and cognition.
Propriétés
IUPAC Name |
1-butan-2-yl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16;3-1(4)2(5)6/h5-7,12,15H,4,8-11,13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIQDVHRPUHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(2-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5020121.png)
![methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5020126.png)

![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)
![allyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5020149.png)


![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5020183.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperidinyl)acetamide diethanedioate](/img/structure/B5020185.png)
![1-[3-(2-fluorophenoxy)propyl]piperidine](/img/structure/B5020196.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5020199.png)
![N-{1-[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5020204.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5020215.png)